4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione
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Overview
Description
4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione is a complex organic compound that belongs to the class of pyrazolo[4,3-e]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of a trifluoromethylated phenyl hydrazine derivative, which undergoes cyclization with an indeno[1,2-b]pyridine precursor in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a target for cancer treatment.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Research: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the progression of the cell cycle. This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and share structural similarities with the target compound.
Trifluoromethylated phenyl derivatives: These compounds are known for their unique electronic properties and are used in various applications.
Uniqueness
4-[2-(Trifluoromethyl)phenyl]-1,2,4,10-tetrahydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-3,5-dione is unique due to its specific combination of a trifluoromethyl group and an indeno[1,2-b]pyridine scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H12F3N3O2 |
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Molecular Weight |
383.3 g/mol |
IUPAC Name |
10-[2-(trifluoromethyl)phenyl]-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,11(15)-pentaene-8,12-dione |
InChI |
InChI=1S/C20H12F3N3O2/c21-20(22,23)12-8-4-3-7-11(12)13-14-16(24-18-15(13)19(28)26-25-18)9-5-1-2-6-10(9)17(14)27/h1-8,13H,(H3,24,25,26,28) |
InChI Key |
ALRYIRZJOOGBGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NN5)C(F)(F)F |
Origin of Product |
United States |
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